1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
Description
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,3-oxazin-2-one scaffold, with a methyl group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and catalysis.
Key structural features:
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-methyl-4H-pyrido[2,3-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-7-6(3-2-4-9-7)5-12-8(10)11/h2-4H,5H2,1H3 |
InChI Key |
DATWPOFGEWIKFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(COC1=O)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation of Anthranilic Acid Derivatives with Orthoesters
- Reaction Principle: The synthesis typically involves condensation of an aryl-substituted anthranilic acid (or its derivative) with orthoesters in an alcoholic solvent medium, catalyzed by an acid such as acetic acid.
- Mechanism: The amino group of anthranilic acid attacks the electrophilic carbon of the orthoester, followed by cyclization to form the oxazinone ring.
- Solvent and Catalyst: Ethanol is commonly used as solvent, with acetic acid serving as the catalyst.
- Temperature: Reflux conditions are generally employed to facilitate ring closure.
- Yield: Literature on related benzoxazine derivatives reports yields ranging from moderate to good (50–80%) depending on the specific substrates and conditions.
This method is adaptable to the pyrido-oxazinone system by using appropriately substituted pyridine derivatives instead of benzene rings.
Industrial Scale Synthesis
- Scale-Up: Industrial synthesis of 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d]oxazin-2-one follows similar condensation chemistry but employs continuous flow reactors and optimized catalytic systems to enhance yield, purity, and throughput.
- Quality Control: The compound is used as an impurity standard for Isavuconazole production, necessitating stringent quality assurance protocols.
Reaction Optimization Data from Analogous Systems
Data from the synthesis of related benzoxazine derivatives provide insight into optimizing reaction parameters:
| Entry | Solvent | Catalyst | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chloroform | Acetic acid | Reflux | 120 | 50 |
| 2 | Tetrahydrofuran (THF) | Acetic acid | Reflux | 120 | 60 |
| 3 | Acetonitrile | Acetic acid | Reflux | 180 | 30 |
| 4 | Dimethylformamide (DMF) | Acetic acid | Reflux | 180 | 10 |
| 5 | Methanol | Acetic acid | Reflux | 30 | 10 |
| 6 | 1,2-Dichloroethane | Acetic acid | Reflux | 18 | 60-70* |
*Estimated from related literature.
Detailed Synthetic Procedure (Inferred from Related Compounds)
-
- 2-Aminonicotinic acid or a suitable pyridine-2-amine derivative.
- Trimethyl orthoformate or other orthoesters.
-
- Dissolve the aminonicotinic acid derivative in ethanol.
- Add acetic acid as catalyst.
- Add the orthoester dropwise under stirring.
- Heat the reaction mixture under reflux for 2–3 hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, cool the mixture and isolate the product by filtration or extraction.
- Purify by recrystallization or chromatography.
-
- Confirm structure by NMR, IR, and mass spectrometry.
- Purity assessed by HPLC.
Chemical Reaction Analysis
-
- Cyclization via condensation.
- Possible oxidation to oxazinone derivatives.
- Substitution reactions on the pyridine ring for functionalization.
-
- Orthoesters (e.g., trimethyl orthoformate).
- Acid catalysts (acetic acid, trifluoroacetic acid).
- Solvents: ethanol, THF, dichloroethane.
Research Findings and Applications
- The compound is primarily used as a quality control impurity standard in Isavuconazole manufacturing.
- It has been identified in patent literature as a heteroaryl group in CGRP receptor antagonists, indicating potential pharmaceutical relevance.
- Related compounds exhibit enzyme inhibition properties, including selective inhibition of IκB kinase-β, suggesting possible neuroprotective and anti-inflammatory roles.
Summary Table of Key Properties
| Property | Data |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.2 g/mol |
| CAS Number | 2734004-61-4 |
| Typical Solvent | Ethanol, THF |
| Catalyst | Acetic acid |
| Reaction Type | One-pot condensation and cyclization |
| Reaction Conditions | Reflux, 2–3 hours |
| Yield Range | 50–70% (based on analogs) |
| Primary Use | Impurity standard for Isavuconazole |
Chemical Reactions Analysis
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazine ring is opened and substituted with different groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Quality Control and Assurance
One of the primary applications of 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one is in the quality control (QC) and quality assurance (QA) processes during the commercial production of Isavuconazole and related formulations. It serves as a reference standard to ensure that the impurities are within acceptable limits during the synthesis and formulation processes .
2. Drug Development and Regulatory Filings
This compound is also utilized in the context of filing Abbreviated New Drug Applications (ANDA) with the FDA. It plays a crucial role in demonstrating the quality and consistency of drug formulations, particularly those containing Isavuconazole . Its presence as a known impurity helps in assessing the safety and efficacy of new drugs.
Research Applications
1. Synthesis Studies
Research on 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one has led to various studies focusing on its synthesis pathways. For instance, efficient methods for synthesizing related compounds have been documented, highlighting its importance in organic synthesis methodologies . These studies often explore environmentally friendly approaches that minimize solvent use and enhance yield.
2. Toxicity Studies
In addition to its role in drug formulation, this compound is involved in toxicity studies related to Isavuconazole. Understanding the toxicological profile of impurities is critical for ensuring patient safety and regulatory compliance .
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Key Research Findings
- Substituent Impact : Alkyl groups at C4 in pyrimido derivatives enhance EGFR selectivity, while bulky groups (e.g., cyclopropylmethoxy in BAY-65-1942) improve IKKβ binding .
- Reactivity Differences : Pyrido cores exhibit higher catalytic reactivity compared to benzo analogs, as seen in Rh(II)-catalyzed reactions .
- Isomerism Effects : Pyrido[2,3-b] vs. [2,3-d] fusion alters electronic properties, influencing hydrogen bonding and metabolic stability .
Biological Activity
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one (CAS No. 2734004-61-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one is C8H8N2O2, with a molecular weight of 164.16 g/mol. The compound features a pyrido-oxazine core structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2734004-61-4 |
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that derivatives of pyrido[2,3-d][1,3]oxazin compounds exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial DNA gyrase, a target for antibiotics. Specifically, compounds similar to 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one demonstrated minimum inhibitory concentrations (MIC) against various Gram-positive and Gram-negative bacteria ranging from 80–160 µg/ml .
The primary mechanism of action involves the inhibition of bacterial topoisomerases such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. Inhibiting these enzymes leads to the prevention of bacterial growth and replication .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of substituted pyrido[2,3-d][1,3]oxazine derivatives demonstrated their efficacy against E. coli. The most potent derivative exhibited an IC50 value of approximately 27 µM against E. coli gyrase. This highlights the potential for developing new antibiotics based on the structural framework of 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one .
Case Study 2: Toxicity Profile
In a toxicity study focusing on Isavuconazole formulations where 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one was used as a quality control standard, it was found that the compound has acceptable safety margins when used in pharmaceutical applications . This underscores its utility in drug formulation processes without significant adverse effects.
Future Directions
Given its promising biological activities and mechanisms of action, further research is warranted to explore:
- Modification of Structure : Investigating structural analogs to enhance potency and selectivity against specific bacterial strains.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in treating infections.
- Combination Therapy : Evaluating the efficacy of combining this compound with existing antibiotics to overcome resistance mechanisms in bacteria.
Q & A
Q. What are the common synthetic routes for 1-methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors such as substituted pyridines or oxazine derivatives. For example, aminopyridine derivatives may react with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic or basic catalysis (e.g., HCl, NaOH) to form the fused oxazine ring . Optimization focuses on solvent choice (polar aprotic solvents like DMF), temperature control (80–120°C), and catalyst loading to improve yield (50–75%) and purity (>95%) .
Q. How can researchers confirm the structural identity and purity of this compound?
Characterization relies on Nuclear Magnetic Resonance (NMR) (¹H/¹³C NMR for ring substituents and stereochemistry), Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% by area normalization). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What in vitro assays are suitable for evaluating its biological activity?
For antimicrobial activity, minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) are standard. Anticancer potential is assessed via cell viability assays (e.g., MTT or SRB) using cancer cell lines (e.g., HeLa, MCF-7) . Dose-response curves (IC₅₀ values) and selectivity indices (normal cell controls) are critical for validation.
Advanced Research Questions
Q. How can the synthetic yield of this compound be improved for scaled-up studies?
Advanced strategies include flow chemistry to enhance reaction reproducibility and microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2–4h) . Computational tools (e.g., DFT calculations) predict optimal reaction pathways, while Design of Experiments (DoE) identifies critical parameters (e.g., pH, reagent stoichiometry) .
Q. What methodologies are employed to study its enantioselective synthesis?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymes (lipases) enable enantioselective cyclization. Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
Q. How can researchers investigate its mechanism of action at the molecular level?
Surface Plasmon Resonance (SPR) quantifies binding affinity to target proteins (e.g., kinases, GPCRs). Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with active sites. CRISPR-Cas9 knockout models validate target relevance in cellular pathways .
Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives?
SAR studies involve synthesizing analogs with modifications to the pyridine/oxazine rings (e.g., halogenation, alkylation). In silico QSAR models (e.g., CoMFA) correlate structural features (logP, polar surface area) with bioactivity. Free-Wilson analysis identifies critical substituents .
Q. How should researchers address instability or degradation during storage?
Stability studies under accelerated conditions (40°C/75% RH) identify degradation products via LC-MS . Lyophilization or storage in inert atmospheres (argon) minimizes hydrolysis. Excipient screening (e.g., cyclodextrins) enhances solubility and shelf life .
Q. What strategies are recommended for in vivo pharmacokinetic and toxicity profiling?
ADME studies in rodent models use HPLC-MS/MS to measure plasma half-life and bioavailability. Acute toxicity (OECD 423) and genotoxicity (Ames test) assays ensure safety. Metabolite identification via HRMS/MS clarifies metabolic pathways .
Q. How can computational modeling predict its reactivity in novel reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Reactivity descriptors (Fukui indices) guide regioselective functionalization. Machine learning (e.g., neural networks) trains models on reaction databases to propose novel synthetic routes .
Methodological Best Practices
-
Contradictory Data Resolution : Cross-validate results using orthogonal techniques (e.g., SPR + ITC for binding studies) and replicate experiments across independent labs 20.
研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29
-
Data Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) and use standardized reference compounds (e.g., USP-grade reagents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

